Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

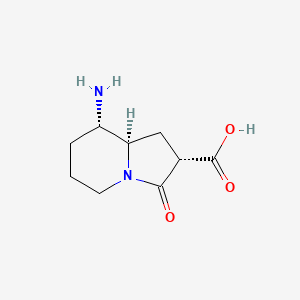

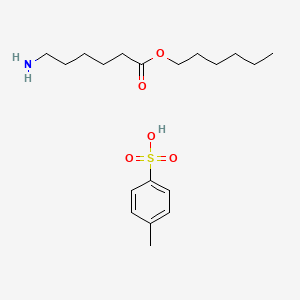

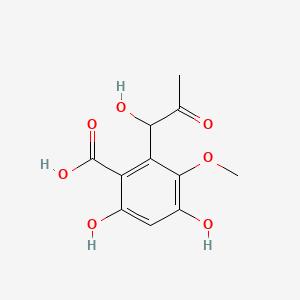

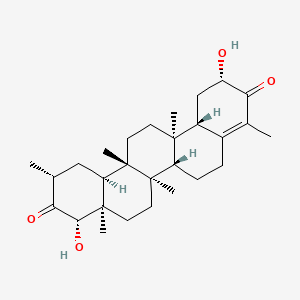

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is a chemical compound with the formula C19H33NO5S . Its molecular weight is 387.53 g/mol .

Molecular Structure Analysis

The InChI code for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is 1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis

The molecular formula of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is C19H33NO5S and its molecular weight is 387.53 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Fluorophore Development : Analogs of Zinquin-related fluorophores have been synthesized for specific applications in fluorescence spectroscopy, notably for Zn(II) detection. These compounds exhibit significant shifts in their UV/visible spectra upon interaction with Zn(II), forming fluorescent complexes useful in analytical chemistry (Kimber et al., 2003).

- Drug Synthesis Improvement : A new synthetic route for gabexate mesylate was developed, highlighting the utility of 6-aminohexanoic acid derivatives in simplifying industrial production processes. This method addresses the limitations of traditional synthesis, such as high costs and complex procedures (Rui, 2011).

Biomedical Applications

- Polymer-Drug Conjugates : Research into HPMA copolymers containing doxorubicin showcases the role of amino acid derivatives in creating pH-sensitive linkages for drug release. Specifically, the 6-aminohexanoyl spacer facilitated the highest rate of doxorubicin release at lysosomal pH, indicating its potential in targeted cancer therapy (Etrych et al., 2002).

- Thermosensitive Phosphazene Derivatives : Amino acid esters, including structures similar to Hexyl 6-aminohexanoate, have been incorporated into cyclophosphazene compounds for their thermosensitive properties. These compounds show promise in biomedical applications due to their biodegradable nature and temperature-sensitive behaviors suitable for drug delivery systems (Uslu et al., 2017).

Analytical Chemistry

- Chromogenic Systems for Biochemical Assays : The development of chromogenic detection systems, utilizing compounds that may include sulfonate groups similar to those in Hexyl 6-aminohexanoate derivatives, has improved the direct enzymatic assay of uric acid in biological fluids. These systems offer simplicity, rapidity, and suitability for both manual and automated procedures, enhancing clinical diagnostics (Fossati & Prencipe, 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

hexyl 6-aminohexanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVALTWBPTNLNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659846 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1926-86-9 |

Source

|

| Record name | Hexanoic acid, 6-amino-, hexyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)